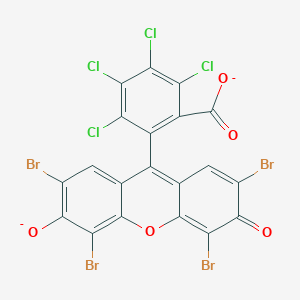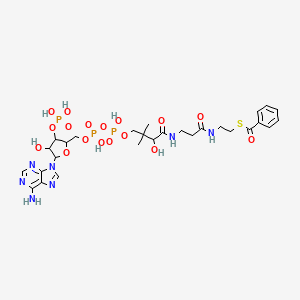![molecular formula C18H13ClN4O6 B1232173 4-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid](/img/structure/B1232173.png)
4-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a chloro, nitrophenyl, and benzoic acid moiety
Métodos De Preparación
The synthesis of 4-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-nitrobenzaldehyde with hydrazine derivatives under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with chloroacetyl chloride and benzoic acid derivatives to yield the final compound.
Análisis De Reacciones Químicas
4-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar compounds include:
(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid: Shares the nitrophenyl and acetylamino groups but lacks the chloro and benzoic acid moieties.
(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Contains a nitrophenyl group but differs in the rest of the structure
Propiedades
Fórmula molecular |
C18H13ClN4O6 |
|---|---|
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
4-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H13ClN4O6/c19-13(9-11-1-7-15(8-2-11)23(28)29)10-20-22-17(25)16(24)21-14-5-3-12(4-6-14)18(26)27/h1-10H,(H,21,24)(H,22,25)(H,26,27)/b13-9-,20-10+ |
Clave InChI |
VAZSWYMUYICMRR-AXIITOQOSA-N |
SMILES |
C1=CC(=CC=C1C=C(C=NNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl)[N+](=O)[O-] |
SMILES isomérico |
C1=CC(=CC=C1/C=C(/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)O)\Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=C(C=NNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-[2-(4-morpholinyl)ethyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione](/img/structure/B1232092.png)
![N-[4-(dimethylamino)phenyl]-2-(1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide](/img/structure/B1232093.png)



![5-[1-[(3,5-Dimethoxyphenyl)methylamino]ethylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1232098.png)
![(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1232099.png)

![9-Benzyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1232103.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 2-naphthalen-1-ylquinoline-4-carboxylate](/img/structure/B1232104.png)




